Pelargonidin 3-glucoside is a significant anthocyanin, a type of flavonoid pigment predominantly found in various fruits, particularly strawberries and raspberries. It is characterized by its vibrant red-orange color, which is attributed to its chemical structure. The compound is formed by the attachment of a glucose molecule to the pelargonidin aglycone at the 3-hydroxy position. Its chemical formula is C21H21O10, and it plays a crucial role in plant coloration, influencing pollinator attraction and fruit ripening.
Pelargonidin-3-glucoside demonstrates potential health benefits through various mechanisms:
Pg3G, like other anthocyanins, exhibits strong antioxidant activity. It can scavenge free radicals, unstable molecules that damage cells and contribute to various chronic diseases. This was demonstrated in a study where Pg3G protected liver cells from oxidative stress induced by hydrogen peroxide. Additionally, research suggests that Pg3G may activate the Nrf2/ARE pathway, a cellular defense system against oxidative stress, further enhancing its protective effects [].
While studies suggest Pg3G possesses modest anti-inflammatory properties, the exact mechanisms and effectiveness remain under investigation. Research using human whole blood cultures showed Pg3G, at specific concentrations, increased the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, suggesting potential benefits in inflammatory diseases []. However, further research is needed to explore the full extent of its anti-inflammatory potential.
Scientific research is exploring Pg3G's potential applications in various areas beyond its antioxidant and anti-inflammatory properties. Some studies suggest it may have:
Pelargonidin 3-glucoside exhibits several biological activities that contribute to its health benefits. Research indicates that it possesses anti-inflammatory properties, which have been demonstrated in various experimental models. The compound can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway . Furthermore, it has shown potential antioxidant activity, protecting cells from oxidative stress by scavenging free radicals.
Pelargonidin 3-glucoside can be synthesized through several methods:
Pelargonidin 3-glucoside has diverse applications across various fields:
Studies on the interactions of pelargonidin 3-glucoside with other compounds have revealed insights into its bioavailability and efficacy. For instance, it has been shown to interact with gut microbiota, influencing metabolic processes and enhancing its beneficial effects on health . Additionally, research indicates that combining pelargonidin 3-glucoside with other phytochemicals may produce synergistic effects that enhance its biological activity.
Pelargonidin 3-glucoside shares structural similarities with other anthocyanins but has unique characteristics that distinguish it:
Compound Name | Structure | Unique Properties |
---|---|---|
Cyanidin 3-glucoside | C21H21O11 | Exhibits stronger antioxidant activity |
Delphinidin 3-glucoside | C21H21O12 | More stable under acidic conditions |
Malvidin 3-glucoside | C23H25O13 | Higher color stability in wine applications |
Peonidin 3-glucoside | C22H23O12 | Exhibits unique flavor profiles in certain fruits |
Pelargonidin 3-glucoside's distinct red-orange color and specific biological activities make it particularly valuable in both food science and health-related applications . Its stability under varying conditions also sets it apart from other anthocyanins, making it a preferred choice for natural colorants in processed foods.
Anthocyanins, the water-soluble pigments responsible for red, purple, and blue colors in plants, were first isolated in the early 19th century. The term "anthocyanin" originates from the Greek words anthos (flower) and kyanos (blue), reflecting their role in floral pigmentation. Richard Willstätter’s pioneering work in the 1900s laid the groundwork for understanding their chemical structure. Pelargonidin-3-glucoside emerged as a critical subject of study due to its abundance in strawberries (Fragaria × ananassa) and its structural simplicity compared to other anthocyanins. Early research focused on its role in plant defense and pollination, but recent decades have shifted toward its bioactive potential in humans.
Pg3G is the most prevalent anthocyanin in strawberries, constituting 77–90% of total anthocyanins in cultivars like Camarosa and Tudnew. Its biosynthesis follows the flavonoid pathway, beginning with phenylalanine and malonyl-CoA, and involves enzymes such as chalcone synthase and dihydroflavonol 4-reductase. The glucoside moiety at the C3 position enhances stability, allowing Pg3G to accumulate in vacuoles and protect plants from UV radiation and oxidative stress. In tomatoes engineered to express snapdragon transcription factors, Pg3G contributes to purple pigmentation, demonstrating its manipulability for agricultural purposes.
Cultivar | Pg3G (%) | Pelargonidin-3-Rutinoside (%) | Cyanidin-3-Glucoside (%) |
---|---|---|---|
Camarosa | 90 | 6 | 4 |
Tudnew | 85 | 8 | 7 |
Oso Grande | 77 | 11 | 12 |
Modern studies explore Pg3G’s bioavailability, metabolism, and health benefits. Key areas include:
Pelargonidin 3-glucoside exhibits the molecular formula C21H21O10+ for the cationic form, with a corresponding molecular weight of 433.4 grams per mole [1] [5]. When isolated as the chloride salt, the compound displays the formula C21H21ClO10 with a molecular weight of 468.8 grams per mole [2] [4]. The Chemical Abstracts Service has assigned the registry number 47684-27-5 to the cationic form and 18466-51-8 to the chloride salt [4] [6].
The International Union of Pure and Applied Chemistry nomenclature defines this compound as (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [1] [5]. Alternative designations include callistephin, pelargonidin 3-O-β-D-glucoside, and pelargonidin 3-monoglucoside [4] [5].
Property | Value |
---|---|
Molecular Formula (Cation) | C21H21O10+ |
Molecular Formula (Chloride Salt) | C21H21ClO10 |
Molecular Weight (Cation) | 433.4 g/mol |
Molecular Weight (Chloride Salt) | 468.8 g/mol |
CAS Number | 47684-27-5 (cation), 18466-51-8 (chloride) |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Common Names | Callistephin, Pelargonidin 3-O-β-D-glucoside, Pelargonidin-3-glucoside |
The stereochemical configuration of pelargonidin 3-glucoside incorporates five defined stereocenters within the glucoside moiety [1] [6]. The glucose unit adopts the β-D-glucopyranosyl configuration and attaches to the pelargonidin aglycone at the C-3 position through an O-glycosidic linkage [1] [7]. Theoretical studies employing density functional theory calculations have revealed significant conformational flexibility in the molecule, particularly regarding the orientation of the glucoside substituent relative to the anthocyanidin core [10].
The spatial arrangement of hydroxyl groups within the structure influences the compound's self-association behavior in solution [9]. Research demonstrates that pelargonidin 3-glucoside exhibits distinct chiral stacking patterns compared to other anthocyanins, with self-association values varying according to solution concentration and structural modifications [9]. The stereochemical configuration directly impacts the molecule's interaction with other chemical species and its overall stability in various environments [9] [10].
Pelargonidin 3-glucoside demonstrates exceptional water solubility, a characteristic that distinguishes it from many other flavonoid compounds [2] [4]. The compound readily dissolves in methanol, ethanol, chloroform, dichloromethane, dimethyl sulfoxide, and ethyl acetate [4]. The high water solubility results from the ionic nature of the flavylium cation and the presence of multiple hydroxyl groups within the glucose moiety [17].
The solubility characteristics show significant pH dependence, with enhanced solubility observed under acidic conditions where the flavylium cation form predominates [17]. At lower pH values, strong protonation occurs, leading to increased dissolution in aqueous media [17]. The addition of acidified alcohol further enhances anthocyanin solubility, demonstrating the compound's versatility across different solvent systems [17].
Property | Value |
---|---|
Water Solubility | Highly soluble |
Methanol Solubility | Soluble |
Ethanol Solubility | Soluble |
Chloroform Solubility | Soluble |
DMSO Solubility | Soluble |
Stability Temperature | Degraded at >40°C |
Storage Temperature | <-5°C recommended |
pH Stability | Most stable at pH < 3 |
The ultraviolet-visible absorption spectrum of pelargonidin 3-glucoside exhibits characteristic peaks at 501 nanometers in the visible region and 280 nanometers in the ultraviolet region [12] [13]. Additional spectral features include shoulder peaks at approximately 335 nanometers and 430 nanometers [12]. These spectroscopic properties align with typical anthocyanin compounds but show slight variations from the pelargonidin aglycone, which displays maximum absorption at 520 nanometers [13].
Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 433.1 for the cationic form, with characteristic fragmentation patterns showing loss of the glucose moiety to yield the pelargonidin aglycone at mass-to-charge ratio 271.0 [8]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with distinct signals corresponding to the aromatic protons of the anthocyanidin core and the aliphatic protons of the glucose substituent [10].
Property | Value |
---|---|
UV-Vis Maximum (λmax) | 501-504 nm |
Visible Region Peak | 501 nm (characteristic) |
Secondary UV Peak | 280 nm |
Shoulder Peaks | 335 nm and 430 nm |
Color at pH < 3 | Red-orange |
Color at Neutral pH | Purple |
Color at High pH | Blue |
The color manifestation of pelargonidin 3-glucoside demonstrates remarkable pH sensitivity, transitioning from red-orange hues under acidic conditions to purple at neutral pH and blue under alkaline conditions [17] [18]. This color variation results from structural transformations involving the flavylium cation, which predominates at low pH values and confers the characteristic red coloration [17] [18].
Under acidic conditions below pH 3, the compound maintains its red-orange appearance due to the stability of the flavylium cation form [17] [20]. As pH increases, the flavylium cation undergoes hydration reactions to form colorless carbinol pseudobase and chalcone structures, leading to reduced color intensity [17]. At neutral pH values, quinonoidal anions develop through deprotonation processes, resulting in purple coloration [17].
The pH-dependent color changes follow predictable patterns based on the predicted dissociation constants of the various ionic forms [17]. The flavylium cation exhibits a dissociation constant in the range of 1-3, while quinonoidal base and chalcone forms show dissociation constants of 4-5 [17]. These transitions directly influence the compound's suitability for various applications requiring specific color characteristics under defined pH conditions [17] [20].
Pelargonidin 3-glucoside and cyanidin 3-glucoside share fundamental structural similarities while exhibiting critical differences in their B-ring hydroxylation patterns [21] [22]. Both compounds feature identical glucose attachments at the C-3 position and maintain the same anthocyanidin backbone structure [21] [24]. However, cyanidin 3-glucoside possesses an additional hydroxyl group at the 3'-position of the B-ring, resulting in a catechol moiety compared to the single 4'-hydroxyl group in pelargonidin 3-glucoside [21] [24].
This structural difference significantly impacts the compounds' antioxidant properties, with cyanidin 3-glucoside demonstrating enhanced radical scavenging capacity due to the ortho-dihydroxyl arrangement [21] [24]. The molecular weight of cyanidin 3-glucoside (449.4 grams per mole) exceeds that of pelargonidin 3-glucoside (433.4 grams per mole) by exactly 16 mass units, corresponding to the additional oxygen atom [22] [24].
Research investigating self-association behavior reveals that cyanidin 3-glucoside exhibits the lowest self-association values among comparable anthocyanins, while pelargonidin 3-glucoside demonstrates intermediate values [9]. These differences in molecular interaction patterns influence the compounds' behavior in solution and their potential for forming complexes with other molecules [9] [16].
Within the pelargonidin derivative family, structural variations primarily involve modifications to the sugar moiety while maintaining the characteristic 4'-hydroxyl substitution pattern on the B-ring [26] [27]. Pelargonidin 3-rutinoside incorporates a rutinosyl sugar unit (6-deoxy-α-L-mannosyl-(1→6)-β-D-glucosyl) at the C-3 position, resulting in a molecular weight of 579.5 grams per mole [26]. This disaccharide attachment enhances the compound's bioavailability compared to the simple glucoside form [19].
Pelargonidin 3-sophoroside represents another significant derivative featuring a sophorosyl sugar attachment, yielding a molecular weight of 595.5 grams per mole [30]. These structural modifications influence both the physicochemical properties and biological activities of the resulting compounds [14] [19]. Research demonstrates that anthocyanins linked to more complex sugar moieties often exhibit improved stability and enhanced transport properties across biological membranes [19] [31].
Compound | Molecular Formula | B-ring Substitution | Sugar Attachment | Molecular Weight (g/mol) |
---|---|---|---|---|
Pelargonidin 3-Glucoside | C21H21O10+ | 4'-OH | Glucose at C-3 | 433.4 |
Cyanidin 3-Glucoside | C21H21O11+ | 3'-OH, 4'-OH | Glucose at C-3 | 449.4 |
Pelargonidin (Aglycone) | C15H11O5+ | 4'-OH | None | 271.2 |
Pelargonidin 3-Rutinoside | C27H31O14+ | 4'-OH | Rutinose at C-3 | 579.5 |
Pelargonidin 3-Sophoroside | C27H31O15+ | 4'-OH | Sophorose at C-3 | 595.5 |
The degradation kinetics of pelargonidin derivatives follow first-order reaction mechanisms under various stress conditions [12] [14]. Studies examining thermal stability demonstrate that pelargonidin 3-glucoside exhibits half-lives ranging from 56 to 934 days depending on environmental conditions such as water activity and temperature [14]. These stability characteristics prove superior to those of the free pelargonidin aglycone, highlighting the protective effect of glycosylation [14] [28].